2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)17-8-10-19(11-9-17)27-14-13-26(23(27)29)15-21(28)25-20-7-3-5-18-6-4-12-24-22(18)20/h3-12,16H,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUVEJWMSROCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinone Ring: This step often involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl halide reacts with a phenyl ring in the presence of a Lewis acid catalyst.
Coupling with Quinoline: The quinoline moiety is typically introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with an electrophilic intermediate.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, which could lead to the development of new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of drugs for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The closest structurally related compound in the provided evidence is N-{8-hydroxy-4-[(1H-imidazol-1-yl)methyl]quinolin-2-yl}acetamide (Identifier: 96X) . Below is a detailed comparison:
| Property | Target Compound | 96X |
|---|---|---|
| Core Structure | Quinolin-8-yl linked to 2-oxoimidazolidin-1-yl via acetamide | Quinolin-2-yl substituted with acetamide and 4-(imidazolylmethyl) group; hydroxy at C8 |
| Substituents | 3-(4-isopropylphenyl) on imidazolidinone | 4-[(1H-imidazol-1-yl)methyl] on quinoline; hydroxy at C8 |
| Molecular Formula | C₂₃H₂₄N₄O₂ | C₁₅H₁₄N₄O₂ |
| Key Functional Groups | Acetamide, 2-oxoimidazolidinone, isopropylphenyl | Acetamide, imidazole, hydroxyquinoline |
| Potential Bioactivity | Hypothesized kinase inhibition (isopropylphenyl may enhance hydrophobic interactions) | Antimicrobial/antifungal (imidazole and hydroxy groups may confer activity against pathogens) |
Pharmacokinetic and Physicochemical Differences
- Hydrogen Bonding: 96X’s hydroxy group at C8 and imidazole nitrogen donors may enhance solubility and target binding via hydrogen bonding, whereas the target compound relies on the quinoline nitrogen and carbonyl groups for polar interactions.
- Metabolic Stability: The imidazolidinone ring in the target compound may confer resistance to hydrolysis compared to 96X’s imidazole, which is prone to oxidative metabolism.
Research Findings and Limitations
- 96X : Documented in structural databases but lacks explicit pharmacological data in the provided evidence. Its imidazole and hydroxy groups suggest possible antimicrobial utility, akin to derivatives like clotrimazole .
- Target Compound: No direct experimental data are available. Its design parallels kinase inhibitors (e.g., imatinib), where bulky aromatic substituents enhance selectivity for ATP-binding pockets. However, without empirical studies, these claims remain speculative.
Critical Analysis of Evidence Gaps
- The provided evidence lacks comparative data on binding affinities, IC₅₀ values, or toxicity profiles for either compound.
- No references to other analogues (e.g., compounds with pyridine, triazole, or alternative substituents) are included, limiting the depth of comparison.
- Structural insights rely heavily on the single example of 96X, underscoring the need for expanded literature review or experimental validation.
Biological Activity
The compound 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the imidazolidinone ring and subsequent coupling with quinoline derivatives. The detailed synthetic route may vary but generally follows standard organic synthesis protocols involving nucleophilic substitutions and cyclization reactions.
Anticancer Properties
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes the growth inhibition effects observed in vitro:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 28 | Inhibition of Hsp90 |
| MRC-5 (Normal Fibroblast) | >50 | Minimal cytotoxicity |
In a study conducted by researchers, it was found that at a concentration of 15 µM, the compound significantly reduced cell viability in MDA-MB-231 cells to less than 47% after 72 hours of exposure. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
The biological activity is primarily attributed to its interaction with heat shock protein 90 (Hsp90), a chaperone protein involved in stabilizing many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of client proteins such as cyclin-dependent kinase 4 (CDK4), which is crucial for cancer cell proliferation .
Case Studies
-
Study on MDA-MB-231 Cells :
- Objective : Evaluate the cytotoxic effects of the compound.
- Method : MTS assay was performed to assess cell viability after treatment with varying concentrations.
- Results : Significant cytotoxicity was observed, with an IC₅₀ value of 15 µM indicating effective growth inhibition.
- Study on PC-3 Cells :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the quinoline core followed by coupling with the imidazolidinone moiety. Key steps include:
- Step 1 : Condensation of 4-isopropylphenyl isocyanate with a pre-functionalized quinolin-8-amine derivative under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
- Step 2 : Cyclization using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the 2-oxoimidazolidin ring .
- Optimization : Reaction yields can be improved using microwave-assisted synthesis (e.g., 100 W, 120°C, 30 min) or by adjusting stoichiometric ratios via Design of Experiments (DoE) .
Q. How should researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Aim for >95% purity .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve stereochemical ambiguities. For example, intramolecular hydrogen bonds (e.g., N–H···O) stabilize the acetamide conformation .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition points (>200°C suggests robust stability) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay Design :
- Target Engagement : Use fluorescence polarization assays to measure binding affinity to enzymes (e.g., kinases) or receptors.
- Cellular Efficacy : Test cytotoxicity in cancer cell lines (e.g., MTT assay, IC determination) with positive controls (e.g., doxorubicin) .
- Solubility : Pre-screen in PBS (pH 7.4) or DMSO to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modifications to the isopropylphenyl (e.g., halogens, methoxy) or quinoline (e.g., nitro, amino) groups.
- DoE Approach : Use a fractional factorial design to prioritize substituents based on steric, electronic, and lipophilic parameters .
- Data Analysis : Correlate activity (e.g., IC) with computed descriptors (e.g., logP, polar surface area) using partial least squares (PLS) regression .
Q. What strategies resolve contradictions in biological data across different assay platforms?
- Case Example : If a compound shows high potency in enzyme assays but low cellular activity:
- Investigate Off-Target Effects : Use proteome-wide affinity profiling (e.g., CETSA).
- Membrane Permeability : Measure P-gp efflux ratio in Caco-2 cells .
- Metabolic Stability : Perform liver microsome assays (human vs. rodent) to identify rapid clearance .
Q. How can computational methods predict binding modes and guide lead optimization?
- Docking Protocols :
- Software : AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
- Validation : Compare predicted poses with crystallographic data from related acetamide-protein complexes (e.g., kinase inhibitors) .
- Free Energy Calculations : Use MM-GBSA to rank binding affinities of analogs .
Q. What experimental designs are optimal for studying degradation pathways under physiological conditions?
- Forced Degradation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
